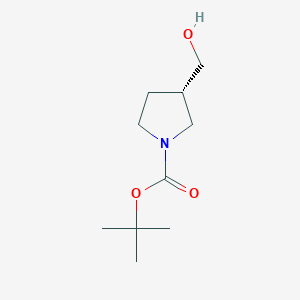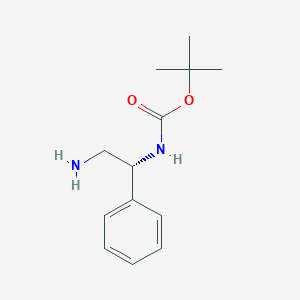
(R)-2-(Boc-amino)-2-phenylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(Boc-amino)-2-phenylethylamine” is a compound that involves a Boc-protected amino group . Boc, or tert-butyl carbamate, is a protecting group used in organic synthesis. The Boc group is stable towards most nucleophiles and bases . It is used to protect an amino function during the synthesis of multifunctional targets .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The conversion of Boc-amino acids into Boc2-amino acids using Boc2O/DMAP has also been investigated .
Molecular Structure Analysis
The molecular structure of “®-2-(Boc-amino)-2-phenylethylamine” can be determined using techniques such as NMR spectroscopy . The structure of Boc amino acids can be found from the NMR spectrum in DMSO-d6 .
Chemical Reactions Analysis
The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-(Boc-amino)-2-phenylethylamine” would depend on its specific structure and the presence of the Boc group. The Boc group is stable towards most nucleophiles and bases .
Applications De Recherche Scientifique
Synthesis of Peptidomimetics
One significant application of (R)-2-(Boc-amino)-2-phenylethylamine is in the synthesis of peptidomimetics. For instance, chiral (R)-1-phenylethylamine has been employed in a tandem aza-Henry addition-reduction reaction to yield chiral β-nitro α-trifluoromethyl amines, which, after coupling with N-Boc-protected amino acids, lead to optically pure CF3-modified dipeptides. These peptidomimetic units, characterized by the [CH(CF3)NH] group mimicking the natural [CONH] peptidic bond, are pivotal for synthesizing more complex CF3-modified peptides after selective deprotection of one of the amine functions (Fioravanti, Pelagalli, Pellacani, Sciubba, & Vergari, 2014).
Synthesis of Amino Acid Derivatives
(R)-2-(Boc-amino)-2-phenylethylamine also plays a crucial role in the synthesis of amino acid derivatives. For example, enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides, can be obtained from trans-cyclohexane-1,2-dicarboxylic acid using a simple one-pot procedure that includes cyclization to the anhydride, amide formation with ammonia, and subsequent Hofmann-type degradation. The N-Boc derivative of this amino acid can be prepared in even better overall yield through a one-pot procedure directly from trans-cyclohexane-1,2-dicarboxylic acid (Berkessel, Glaubitz, & Lex, 2002).
Development of Polymeric Gels
Another interesting application is in the development of pH-reversible covalently cross-linked polymeric gels from a side-chain polymer with multi-amino groups and a difunctional aldehyde cross-linker. These gels are prepared by employing dynamic covalent chemistry through reversible imine bond formation, where (R)-2-(Boc-amino)-2-phenylethylamine derivatives could potentially be used as building blocks (Roy, Bauri, Pal, & De, 2014).
Safety And Hazards
Orientations Futures
The use of Boc-protected amines and amino acids continues to play an important role in peptide synthesis . More recently, Boc is ranked as "one of the most commonly used protective groups for amines" . Future research may focus on improving the efficiency and selectivity of Boc protection and deprotection reactions .
Propriétés
IUPAC Name |
tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALRZPKODHZOR-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl (2-amino-1-phenylethyl)carbamate | |
CAS RN |
137102-65-9 |
Source


|
| Record name | tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

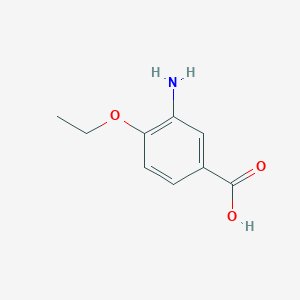
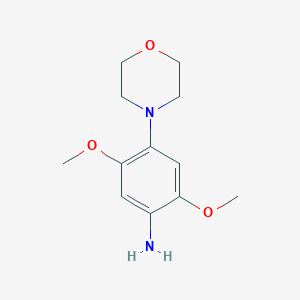
![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)
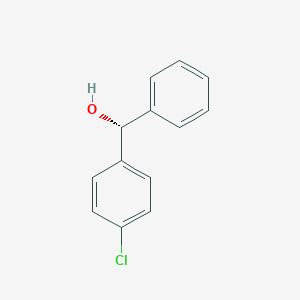
![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)
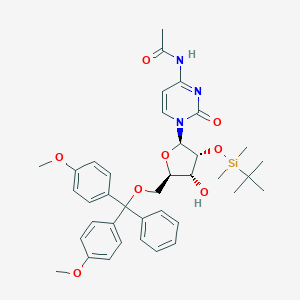
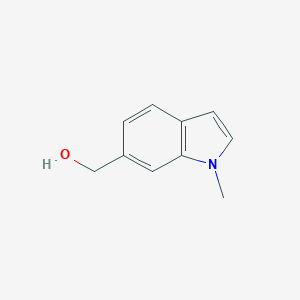
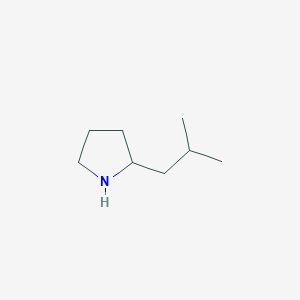

![6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B180012.png)

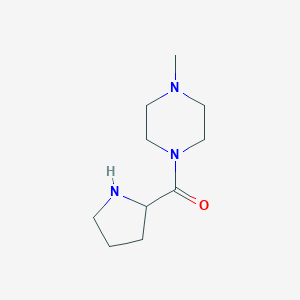
![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)
